molecular formula C21H20N6O3 B2676826 N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 863019-02-7

N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2676826
CAS No.: 863019-02-7
M. Wt: 404.43
InChI Key: ILOJMQDNOWZMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a p-tolyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, this involves the reaction of 4-amino-5-cyano-1,2,3-triazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the triazolopyrimidine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced through a nucleophilic substitution reaction, where 4-ethoxyphenylamine reacts with an appropriate electrophilic intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides, nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazolopyrimidine core is known for its biological activity, and modifications to its structure can lead to the development of new drugs with improved efficacy and reduced side effects. Research has focused on its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its ability to interact with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
  • N-(4-chlorophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
  • N-(4-bromophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-3-30-17-10-6-15(7-11-17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOJMQDNOWZMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.